molecular formula C8H6N2O2S B14871244 2-Methyl-4-nitrobenzo[d]thiazole

2-Methyl-4-nitrobenzo[d]thiazole

Cat. No.: B14871244
M. Wt: 194.21 g/mol
InChI Key: UTDKDIRCHXEULN-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The structure of this compound consists of a benzene ring fused with a thiazole ring, with a methyl group at the 2-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitrobenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzothiazole with nitric acid to introduce the nitro group at the 4-position. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of 2-methyl-4-aminobenzo[d]thiazole.

    Reduction: Formation of 2-methyl-4-aminobenzo[d]thiazole or other reduced derivatives.

    Substitution: Formation of halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

2-Methyl-4-nitrobenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Agrochemicals: The compound is explored for its potential use in pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the nitro group, resulting in different chemical and biological properties.

    4-Nitrobenzothiazole: Lacks the methyl group, affecting its reactivity and applications.

    Benzothiazole: The parent compound without any substituents, used as a reference for studying the effects of different substituents.

Uniqueness

2-Methyl-4-nitrobenzo[d]thiazole is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for targeted modifications and applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDKDIRCHXEULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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